Sodium triacetoxyborohydride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium triacetoxyborohydride is typically synthesized by reacting sodium borohydride (NaBH4) with acetic acid (CH3COOH) in an organic solvent such as benzene or toluene. The reaction proceeds as follows:

NaBH4+3CH3COOH→NaB(OCOCH3)3H+3H2

This reaction is carried out under controlled conditions to ensure the complete conversion of sodium borohydride to this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where sodium borohydride and acetic acid are mixed in precise stoichiometric ratios. The reaction is typically conducted at room temperature, and the product is purified through crystallization or distillation techniques to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium triacetoxyborohydride primarily undergoes reduction reactions. It is widely used in reductive amination, where it reduces imines to amines. The compound is also known to participate in hydride transfer reactions.

Common Reagents and Conditions

In reductive amination, this compound is used in conjunction with amines and aldehydes or ketones. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the conditions are kept mild to prevent over-reduction .

Major Products Formed

The major products formed from the reactions involving this compound are secondary and tertiary amines, depending on the starting materials used. For example, the reduction of an imine derived from an aldehyde and a primary amine will yield a secondary amine .

Applications De Recherche Scientifique

Key Applications

1. Reductive Amination

- Description : STAB is predominantly used for the reductive amination of imines to form secondary and tertiary amines. It allows for selective reductions without over-reduction of other functional groups.

- Advantages : Compared to other reducing agents like sodium cyanoborohydride, STAB does not produce toxic by-products, making it safer for laboratory use .

2. Selective Reductions of Carbonyl Compounds

- Description : In addition to amines, STAB effectively reduces carbonyl compounds (aldehydes and ketones) under mild conditions. This selectivity is crucial in complex syntheses where functional group integrity must be maintained.

- Case Studies : Research has demonstrated successful applications in synthesizing pharmaceuticals where maintaining the integrity of sensitive functional groups is paramount .

3. Pharmaceutical Synthesis

- Description : The pharmaceutical industry leverages STAB for synthesizing active pharmaceutical ingredients (APIs). Its selectivity and mild reaction conditions are vital for producing high-purity compounds.

- Examples : Numerous studies highlight its use in synthesizing various APIs, showcasing its importance in drug development processes .

Comparative Analysis of Reducing Agents

A comparison table illustrates the key differences between this compound and other common reducing agents:

| Property | This compound | Sodium Borohydride | Lithium Aluminum Hydride |

|---|---|---|---|

| Toxicity | Low | Moderate | High |

| Selectivity | High | Moderate | Low |

| Reaction Conditions | Mild | Moderate | Harsh |

| Functional Group Tolerance | High | Low | Very Low |

Case Studies and Research Findings

-

Study on Selective Reduction :

A study published in the Journal of Organic Chemistry examined the effectiveness of STAB in selectively reducing imines derived from various aldehydes and ketones. Results indicated that STAB provided higher yields and fewer side products compared to traditional methods . -

Application in N-Alkylation :

Another research highlighted the use of STAB in N-alkylation reactions, demonstrating its versatility beyond reductive amination. The study showcased how STAB could facilitate alkylation using carboxylic acids as alkyl sources, expanding its application scope . -

Density Functional Theory Analysis :

A computational study using density functional theory explored the reaction mechanisms involving STAB, confirming its preferential reactivity towards imines over aldehydes and ketones. This theoretical insight supports experimental findings regarding its selective nature .

Mécanisme D'action

The mechanism of action of Sodium triacetoxyborohydride involves the transfer of a hydride ion (H-) from the boron center to the electrophilic carbon of an imine or carbonyl compound. This hydride transfer reduces the imine or carbonyl to an amine or alcohol, respectively. The molecular targets are typically imines, aldehydes, and ketones, and the pathways involved include nucleophilic addition and reduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium borohydride (NaBH4): A stronger reducing agent used in various reduction reactions but less selective compared to Sodium triacetoxyborohydride.

Lithium triethylborohydride (LiBHEt3): Another selective reducing agent used in organic synthesis.

Sodium cyanoborohydride (NaBH3CN): Known for its use in reductive amination but has toxicity concerns.

Uniqueness

This compound is unique due to its mild reducing properties and high selectivity in reductive amination reactions. Unlike sodium borohydride, it does not reduce esters or carboxylic acids, making it a preferred choice for selective reductions .

Activité Biologique

Sodium triacetoxyborohydride (STAB), with the chemical formula NaBH(OAc)₃, is a mild and selective reducing agent widely utilized in organic synthesis, particularly in reductive amination reactions. This compound has garnered attention due to its favorable properties, including reduced toxicity compared to other borohydrides and its effectiveness in synthesizing various amines. This article delves into the biological activity of STAB, highlighting its applications, mechanisms, and relevant research findings.

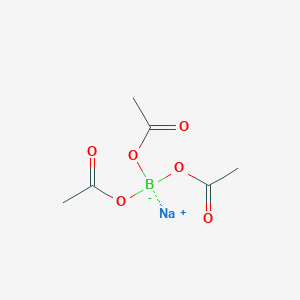

This compound is synthesized through the protonolysis of sodium borohydride with acetic acid, resulting in a colorless salt that serves as a reducing agent. Its structure features three acetate groups that stabilize the boron-hydrogen bond, making it less reactive than other borohydrides like sodium cyanoborohydride (NaBH₃CN) .

Mechanism of Reductive Amination:

- Formation of an imine from an aldehyde or ketone and an amine.

- Reduction of the imine to form the corresponding amine.

- The reaction can be performed in one pot by introducing STAB directly into the mixture of amine and carbonyl compound, often in the presence of acetic acid to catalyze imine formation .

Applications in Organic Synthesis

This compound is primarily employed for:

- Reductive Amination: It is particularly effective for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones.

- Synthesis of Bioactive Compounds: STAB has been used in the synthesis of various pharmaceuticals and biologically active compounds .

Case Studies and Research Findings

Numerous studies have demonstrated the efficacy of this compound in biological contexts:

- Antifungal Activity: A study evaluated compounds synthesized using STAB against the model strain Yarrowia lipolytica, revealing interesting antifungal properties .

-

Biological Evaluation: In a comprehensive evaluation, compounds derived from reductive amination using STAB were tested for cytotoxicity against various cell lines. The results indicated varying degrees of biological activity, with some compounds exhibiting significant inhibitory concentrations (IC₅₀) against cancer cell lines .

Cell Line IC₅₀ (µM) HL-60 17 HUVEC 50 - Selective Reductions: Research has shown that STAB can selectively reduce imines without affecting sensitive functional groups, making it a valuable tool in synthetic organic chemistry .

Comparative Efficacy

When compared to other reducing agents such as sodium cyanoborohydride and catalytic hydrogenation methods, this compound consistently yields higher product purity and fewer side reactions. This is particularly advantageous in complex synthetic pathways where minimizing by-products is crucial .

Limitations

Despite its advantages, this compound has limitations:

Propriétés

InChI |

InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGHKNBCHLWKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074368 | |

| Record name | Sodium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Sodium triacetoxyborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56553-60-7 | |

| Record name | Sodium triacetoxyborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056553607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borate(1-), tris(acetato-κO)hydro-, sodium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TRIACETOXYBOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VU0JE4YSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.